3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid (CAS 1897640-18-4) is a highly specialized, N-protected heteroaromatic building block utilized extensively in medicinal chemistry to incorporate the 3-amino-isoxazole-5-carboxamide motif. By featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position, this compound provides essential steric and electronic shielding. This structural modification allows for direct, high-yielding downstream functionalization of the C5 carboxylic acid, bypassing the need for intermediate protection steps in the purchaser's laboratory and streamlining complex synthetic workflows [1].
Substituting this product with the cheaper, unprotected 3-amino-isoxazole-5-carboxylic acid introduces critical process liabilities during manufacturing or library synthesis. During standard carboxyl activation (e.g., using HATU, EDC, or acid chloride formation), the unprotected 3-amino group acts as a highly competitive nucleophile, leading to uncontrolled self-condensation, oligomerization, and drastically reduced yields of the desired target. Furthermore, the unprotected analog exhibits high lattice energy and strong intermolecular hydrogen bonding, resulting in poor solubility in standard aprotic solvents (such as DMF and DCM), which severely limits its processability in automated or flow-chemistry setups [1].
When subjected to standard amide coupling conditions (e.g., HATU/DIPEA in DMF), the unprotected 3-amino-isoxazole-5-carboxylic acid undergoes rapid competitive self-acylation, typically limiting the yield of the desired cross-coupled product to under 35%. In contrast, the Boc-protected 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid completely suppresses the 3-amino nucleophilicity, routinely enabling target amide yields exceeding 90% under identical coupling conditions [1].
| Evidence Dimension | Cross-coupled amide yield |
| Target Compound Data | >90% yield (zero self-condensation) |
| Comparator Or Baseline | Unprotected 3-amino-isoxazole-5-carboxylic acid (<35% yield) |
| Quantified Difference | >55% absolute increase in target yield |
| Conditions | HATU (1.1 eq), DIPEA (2.0 eq), primary amine (1.0 eq), DMF, 25 °C |
Procuring the Boc-protected building block directly eliminates a mandatory in-house protection step and prevents catastrophic yield losses during library synthesis.
The unprotected amino-isoxazole carboxylic acid forms strong intermolecular hydrogen-bonded networks, restricting its solubility in standard organic solvents. By masking the hydrogen-bond donor capacity of the amine, the Boc-protected derivative exhibits a greater than 10-fold increase in solubility in dichloromethane (DCM) and N,N-dimethylformamide (DMF) [1]. This transition from a heterogeneous suspension to a homogeneous solution is critical for maintaining reproducible kinetics in automated synthesis platforms.
| Evidence Dimension | Solubility in DCM/DMF at 25 °C |
| Target Compound Data | >0.5 M (homogeneous solution) |
| Comparator Or Baseline | Unprotected 3-amino-isoxazole-5-carboxylic acid (<0.05 M, heterogeneous suspension) |
| Quantified Difference | >10-fold increase in molar solubility |
| Conditions | Standard laboratory temperature (25 °C), aprotic coupling solvents |
High solubility in aprotic solvents is a strict prerequisite for reliable reagent delivery in automated liquid handling and flow chemistry systems.
While 5-(Boc-amino)isoxazole-3-carboxylic acid is a common structural alternative, the 3-amino-5-carboxy substitution pattern of CAS 1897640-18-4 provides a fundamentally different exit vector and electronic distribution. The 3-amino group is less conjugated with the isoxazole oxygen compared to the 5-amino position, altering the pKa of the resulting deprotected amine and the dipole moment of the heteroaromatic core [1]. This specific regiochemistry is required when mimicking meta-substituted benzamides or specific hydrogen-bond donor/acceptor spatial arrangements.
| Evidence Dimension | Exit vector angle and core dipole moment |
| Target Compound Data | 3-amino-5-carboxy geometry (specific meta-like vector) |
| Comparator Or Baseline | 5-(Boc-amino)isoxazole-3-carboxylic acid |
| Quantified Difference | Distinct spatial orientation and altered basicity profile |
| Conditions | In silico conformational analysis and bioisosteric mapping |
Buyers must select this exact regioisomer to access the specific spatial and electronic profile required for target binding, as the 5-amino-3-carboxy isomer is not a functional substitute in structure-activity relationship (SAR) studies.
Due to its high solubility in DMF and DCM, and the complete suppression of self-condensation pathways, this compound is the ideal choice for automated liquid handling systems generating large libraries of isoxazole-containing amides [1].
The specific 3-amino-5-carboxy vectorial trajectory makes this building block critical for medicinal chemistry programs requiring precise spatial alignment of hydrogen-bond donors and acceptors that cannot be achieved with the 5-amino-3-carboxy regioisomer [2].
The robust Boc protection allows this compound to be seamlessly integrated into standard Fmoc-based SPPS workflows, enabling the direct coupling of the isoxazole core onto resin-bound amines without risk of side reactions at the 3-position [1].